![molecular formula C10H11N3O2S2 B112660 N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide CAS No. 476338-85-9](/img/structure/B112660.png)

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

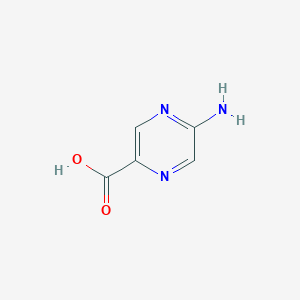

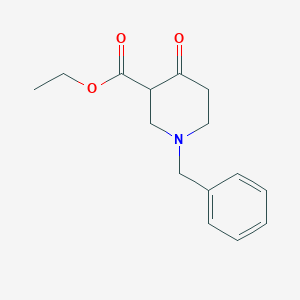

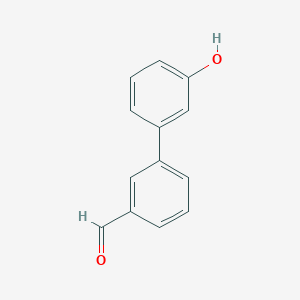

“N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide” is a chemical compound with the CAS Number: 476338-85-9 . It has a molecular weight of 269.35 and its IUPAC name is N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms in the molecule .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 269.35 and its storage temperature is +4°C .Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including the compound , have shown promising antibacterial properties. They have been tested against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli. The presence of the thiazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis, making it a potential candidate for developing new antibacterial agents .

Antifungal Efficacy

The antifungal activity of thiazole derivatives is another significant area of application. These compounds have been effective against fungal strains like Aspergillus niger and Fusarium oxysporum. Their mode of action often involves disrupting fungal cell membrane integrity or inhibiting critical enzymes required for fungal growth .

Anti-inflammatory Potential

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide derivatives have demonstrated anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory diseases. The thiazole moiety may modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antitumor Activity

Research has indicated that thiazole derivatives can exhibit antitumor properties. They may work by inhibiting tumor cell proliferation or inducing apoptosis in cancer cells. This opens up possibilities for these compounds to be used in cancer therapy, either alone or in combination with other anticancer drugs .

Antidiabetic Action

The thiazole core of the compound has been associated with antidiabetic activity. It may influence insulin release or enhance insulin sensitivity in tissues, which is crucial for managing blood glucose levels in diabetic patients .

Antiviral Properties

Thiazole derivatives have been explored for their antiviral applications. They can target various stages of the viral life cycle, from entry to replication. This makes them valuable in the research for treatments against a range of viral infections .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZDVARUPDOMRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)